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Compound of Interest

Compound Name: 1,4-di(butan-2-yl)benzene

Cat. No.: B089740 Get Quote

This technical guide provides a detailed overview of the expected spectroscopic data for 1,4-
di(butan-2-yl)benzene, intended for researchers, scientists, and professionals in drug

development. The document outlines predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with standardized experimental protocols for

their acquisition.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 1,4-di(butan-2-yl)benzene,

the following data tables are based on established spectroscopic principles and analysis of

structurally similar compounds. These tables provide a reliable estimation of the expected

spectral characteristics for this molecule.

Table 1: Predicted ¹H NMR Data for 1,4-di(butan-2-
yl)benzene
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.10 Singlet 4H Ar-H

~ 2.60 Sextet 2H Ar-CH(CH₃)CH₂CH₃

~ 1.60 Quintet 4H Ar-CH(CH₃)CH₂CH₃

~ 1.25 Doublet 6H Ar-CH(CH₃)CH₂CH₃

~ 0.85 Triplet 6H Ar-CH(CH₃)CH₂CH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for 1,4-di(butan-2-
yl)benzene

Chemical Shift (δ, ppm) Assignment

~ 145.0 C-Ar (quaternary)

~ 127.0 CH-Ar

~ 41.0 Ar-CH(CH₃)CH₂CH₃

~ 31.0 Ar-CH(CH₃)CH₂CH₃

~ 22.0 Ar-CH(CH₃)CH₂CH₃

~ 12.0 Ar-CH(CH₃)CH₂CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Data for 1,4-di(butan-2-
yl)benzene
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Wavenumber (cm⁻¹) Intensity Vibration

3100-3000 Medium C-H stretch (aromatic)

2960-2850 Strong C-H stretch (aliphatic)

1610, 1510 Medium-Strong C=C stretch (aromatic ring)

1460 Medium C-H bend (aliphatic)

830-810 Strong
C-H out-of-plane bend (para-

disubstituted)[1]

Table 4: Predicted Mass Spectrometry Data for 1,4-
di(butan-2-yl)benzene

m/z Relative Intensity Assignment

190 High [M]⁺ (Molecular Ion)

161 Medium [M - C₂H₅]⁺

133 High [M - C₄H₉]⁺

105 Medium [C₈H₉]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 1,4-
di(butan-2-yl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1,4-di(butan-2-yl)benzene in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition:
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Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat 1,4-
di(butan-2-yl)benzene directly onto the ATR crystal.

Acquisition:

Spectrometer: Fourier-transform infrared (FTIR) spectrometer.

Mode: ATR.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be acquired prior to the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 1,4-di(butan-2-yl)benzene in a volatile

organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct

infusion or through a gas chromatography (GC) inlet.

Ionization:

Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analysis:

Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-500.

Scan Rate: 1-2 scans/second.

Visualizations
The following diagrams illustrate the molecular structure and a general workflow for

spectroscopic analysis.

Caption: Molecular structure of 1,4-di(butan-2-yl)benzene highlighting unique proton and

carbon environments.
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General Workflow for Spectroscopic Characterization

Synthesis and Purification
of 1,4-di(butan-2-yl)benzene

NMR Spectroscopy
(1H, 13C, COSY, HSQC) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation

Technical Report Generation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectroscopyonline.com [spectroscopyonline.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 1,4-di(butan-2-
yl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089740#spectroscopic-data-for-1-4-di-butan-2-yl-
benzene]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b089740?utm_src=pdf-body-img
https://www.benchchem.com/product/b089740?utm_src=pdf-custom-synthesis
https://www.spectroscopyonline.com/view/distinguishing-structural-isomers-mono-and-di-substituted-benzene-rings
https://www.benchchem.com/product/b089740#spectroscopic-data-for-1-4-di-butan-2-yl-benzene
https://www.benchchem.com/product/b089740#spectroscopic-data-for-1-4-di-butan-2-yl-benzene
https://www.benchchem.com/product/b089740#spectroscopic-data-for-1-4-di-butan-2-yl-benzene
https://www.benchchem.com/product/b089740#spectroscopic-data-for-1-4-di-butan-2-yl-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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